molecular formula C7H5BrF2 B2531489 2-Bromo-6-fluorobenzyl fluoride CAS No. 1166820-46-7; 1782526-83-3

2-Bromo-6-fluorobenzyl fluoride

Cat. No.: B2531489
CAS No.: 1166820-46-7; 1782526-83-3
M. Wt: 207.018
InChI Key: OKGOWUXVWUOBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluorobenzyl fluoride is a specialized halogenated benzyl compound that serves as a versatile intermediate in advanced chemical synthesis. Its distinct structure, featuring both bromine and fluorine substituents, makes it a valuable building block in pharmaceutical and materials science research for constructing complex molecules. Researchers utilize this compound in cross-coupling reactions and for introducing fluorinated benzyl groups into target structures, which can be critical in the development of new active compounds and functional materials. This product is For Research Use Only.

Properties

IUPAC Name

1-bromo-3-fluoro-2-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGOWUXVWUOBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CF)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-6-fluorobenzyl fluoride involves the bromination and fluorination of benzyl fluoride derivatives. The process typically starts with the bromination of 2-fluorotoluene to form 2-bromo-6-fluorotoluene. This intermediate is then subjected to a fluorination reaction using reagents such as hydrogen fluoride or a fluorinating agent like diethylaminosulfur trifluoride (DAST) to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorobenzyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-6-fluorobenzyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzyl fluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromo-6-fluorobenzyl Fluoride and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
2-Bromo-6-fluorobenzyl alcohol 261723-33-5 C₇H₆BrFO 203.03 -OH Polar; used in derivatization
2-Bromo-6-fluorobenzyl bromide 1548-81-8 C₇H₅Br₂F 267.83 -Br Alkylating agent; palladium catalysis
2-Bromo-6-fluorobenzoyl chloride 1020718-20-0 C₇H₃BrClFO 237.46 -COCl Acylating agent; peptide synthesis
2-Bromo-6-fluorobenzothiazole 152937-04-7 C₇H₃BrFNS 232.07 Benzothiazole Heterocyclic intermediate; agrochemicals
2-Bromo-6-fluorobenzylamine 261723-29-9 C₇H₇BrFN 204.04 -NH₂ Amine precursor; drug synthesis
2-Bromo-6-fluorobenzaldehyde Not provided C₇H₄BrFO 203.01 -CHO Electrophilic; cross-coupling

Functional Group Reactivity

  • Benzyl Alcohol (-OH) : The hydroxyl group in 2-bromo-6-fluorobenzyl alcohol enables hydrogen bonding, increasing solubility in polar solvents. However, it is less reactive in nucleophilic substitutions compared to benzyl bromides or fluorides due to the poor leaving group ability of -OH .
  • Benzyl Bromide (-Br) : 2-Bromo-6-fluorobenzyl bromide is a potent alkylating agent, widely used in palladium-catalyzed C-H arylation reactions (e.g., synthesis of dimethyl 2-(2-bromo-6-fluorobenzyl)-2-propylmalonate, 93% yield ). Bromide’s superior leaving group ability makes it more reactive than fluoride analogs.
  • Benzoyl Chloride (-COCl) : The acyl chloride group in 2-bromo-6-fluorobenzoyl chloride facilitates rapid nucleophilic acyl substitutions, such as esterifications or amide formations, critical in pharmaceutical intermediates .
  • Benzothiazole : The fused thiazole ring in 2-bromo-6-fluorobenzothiazole enhances aromatic stability and electronic diversity, making it valuable in agrochemical design .

Electronic and Steric Effects

  • Halogen Positioning : The 2-bromo and 6-fluoro substituents create a meta-directing electronic effect, altering reactivity in electrophilic substitutions. Fluorine’s electron-withdrawing nature deactivates the ring, while bromine’s polarizability may stabilize transition states .
  • Steric Considerations : Benzylamine’s -NH₂ group (2-bromo-6-fluorobenzylamine) offers nucleophilic sites for further functionalization but may introduce steric hindrance compared to smaller substituents like -F or -Br .

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-6-fluorobenzyl fluoride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of 2-fluoro-6-methylbenzene derivatives followed by fluorination or halogen exchange. One approach (adapted for analogous compounds) includes:

  • Bromination: Reacting 2-fluoro-6-methyltoluene with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under UV light for 6–24 hours to yield 2-bromo-6-fluorobenzyl bromide .
  • Fluorination: Substituting bromide with fluoride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) at 80–100°C for 8–12 hours .
    Key Variables:
  • Light exposure during bromination minimizes side reactions.
  • Temperature control in fluorination prevents decomposition of reactive intermediates.
    Yield Optimization: Pilot studies suggest 60–75% yield with purity >95% (HPLC) under optimized conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Distinct signals for benzylic protons (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.0–7.5 ppm). Fluorine coupling (J = 8–12 Hz) splits peaks, aiding structural confirmation .
  • FT-IR: Peaks at 550–600 cm⁻¹ (C-Br stretch) and 1200–1250 cm⁻¹ (C-F stretch) validate functional groups .
  • Mass Spectrometry (EI-MS): Molecular ion [M]⁺ at m/z 225 (for C₇H₅BrF₂) with fragmentation patterns confirming bromide and fluoride substituents .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed C–H activation reactions?

Methodological Answer: This compound serves as an electrophilic coupling partner in Pd(0)-catalyzed C(sp³)–H arylation. For example:

  • Reaction Setup: Combine with dimethyl malonate derivatives, Pd(OAc)₂ (5 mol%), and a bidentate ligand (e.g., XPhos) in toluene at 110°C for 12 hours .
  • Mechanistic Insight: Oxidative addition of the C–Br bond to Pd(0) generates a benzyl-Pd intermediate, which undergoes transmetallation and reductive elimination to form C–C bonds. Fluorine’s electron-withdrawing effect enhances electrophilicity at the benzylic position .
    Data Contradiction: Some studies report lower yields (<50%) when steric hindrance from the 6-fluoro group impedes Pd coordination. Adjusting ligands (e.g., bulky SPhos) improves efficiency .

Q. What strategies resolve contradictions in reported reactivity of this compound versus its chloro analogs?

Methodological Answer: Discrepancies arise from halogen electronegativity and leaving-group ability:

  • Nucleophilic Substitution: Bromine’s lower electronegativity vs. chlorine makes C–Br bonds more reactive toward SN2 mechanisms. For example, in Suzuki-Miyaura coupling, Br substituents show 20–30% higher conversion than Cl analogs under identical conditions .
  • Steric Effects: The 6-fluoro group introduces steric hindrance, reducing reactivity in some cases. Computational modeling (DFT) can predict transition-state accessibility .
    Validation: Compare kinetic data (e.g., rate constants for halogen exchange) across analogs to isolate electronic vs. steric contributions .

Q. How can researchers functionalize this compound to synthesize bioactive analogs?

Methodological Answer:

  • Buchwald-Hartwig Amination: React with primary amines using Pd(dba)₂/XantPhos catalyst system to install amino groups at the benzylic position .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives (e.g., for kinase inhibitors) .
  • Hydrolysis: Treat with aqueous NaOH to produce 2-bromo-6-fluorobenzyl alcohol, a precursor for esters or ethers .
    Case Study: A 2025 study synthesized a morpholine derivative (4-(2-bromo-6-fluorobenzyl)morpholine) with improved CNS permeability, demonstrating utility in neuropharmacology .

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